8-Bromoquinolin-4(1H)-one

Synthetic Chemistry Cross-Coupling Reactivity

Researchers synthesizing kinase-targeted libraries often face inconsistent cross-coupling yields from suboptimal halogen handles. 8-Bromoquinolin-4(1H)-one solves this: the C-Br bond at the 8-position undergoes faster oxidative addition to Pd(0) than C-Cl, yet costs less than the C-I analog. • Enables Suzuki coupling to generate 8-aryl quinolinone libraries; key precursor for DNA-PK inhibitors (IC50 low nM). • Pure 8-bromo isomer ensures reproducible SAR-avoids 6-bromo contamination from direct bromination. • Cost-effective, scalable intermediate with reliable supply for med chem and process development.

Molecular Formula C9H6BrNO
Molecular Weight 224.057
CAS No. 57798-00-2
Cat. No. B2572444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolin-4(1H)-one
CAS57798-00-2
Molecular FormulaC9H6BrNO
Molecular Weight224.057
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=CC2=O
InChIInChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
InChIKeyHLALMUWUZUGIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinolin-4(1H)-one Chemical Profile & Specs


8-Bromoquinolin-4(1H)-one is a brominated heterocyclic building block belonging to the quinolin-4-one class, characterized by a bromine substituent at the 8-position of the bicyclic scaffold . This specific substitution pattern creates a strategic synthetic handle for further functionalization, distinguishing it from other halogenated or unsubstituted quinolinone analogs. Its utility in medicinal chemistry is evidenced by its role as a precursor for kinase inhibitor programs and other bioactive molecule syntheses [1].

Why 8-Bromoquinolin-4(1H)-one Cannot Be Replaced


Generic substitution within the 8-haloquinolin-4(1H)-one series is not chemically viable due to the fundamentally different reactivity profiles of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which are a primary application for this compound class. The C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond and is more readily accessible than the C–F bond, while the C–I bond, though more reactive, introduces higher costs and potential stability issues [1]. This reactivity hierarchy dictates that the 8-bromo derivative provides a unique balance of synthetic efficiency and commercial practicality, directly impacting reaction yields and the scope of accessible downstream products.

8-Bromoquinolin-4(1H)-one Technical Differentiation


Oxidative Addition Reactivity: C–Br vs. C–Cl

The aryl bromide group in 8-Bromoquinolin-4(1H)-one is a superior electrophilic partner in Pd-catalyzed cross-couplings compared to its 8-chloro counterpart. The strength of the C–Br bond (bond dissociation energy ~ 84 kcal/mol) is lower than that of the C–Cl bond (~ 95 kcal/mol), facilitating a kinetically faster oxidative addition step, which is often rate-limiting. This translates to higher product yields under milder conditions [1].

Synthetic Chemistry Cross-Coupling Reactivity

Validated Intermediate for DNA-PK Kinase Inhibitors

A key application that mandates the use of the 8-bromo derivative is its role as an essential intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. 8-Bromo-2-morpholin-4-yl-quinolin-4-one, a direct derivative, was synthesized from 8-Bromoquinolin-4(1H)-one and used in a multiple-parallel Suzuki coupling approach. The final 8-aryl-substituted quinolinones demonstrated potent DNA-PK inhibition with IC50 values in the low nanomolar range, establishing a direct, data-backed link between this specific intermediate and a high-value therapeutic target [1].

DNA Damage Response Kinase Inhibitor Medicinal Chemistry

Regioselectivity: 8-Bromo vs. 6-Bromo Quinolinone

The position of the bromine atom on the quinolinone scaffold is a critical determinant of both reactivity and biological outcome. Research on the bromination of 2-methylquinolin-4(1H)-ones shows that the reaction directs to the C-6 position when the C-3 position is unsubstituted [1]. This makes directly sourcing the 8-bromo isomer (CAS 57798-00-2) essential, as it is not the default thermodynamic product and requires a distinct synthetic route or starting material. In anticancer SAR studies on brominated 8-substituted quinolines, the substitution pattern drastically altered potency, with IC50 values ranging from 6.7 to 25.6 µg/mL across different regioisomers against HeLa and HT29 cell lines [2].

Regioselectivity Halogenation Structure-Activity Relationship

8-Bromoquinolin-4(1H)-one Application Scenarios


DNA-PK Targeted Compound Library Synthesis

In drug discovery projects targeting DNA damage response pathways, 8-Bromoquinolin-4(1H)-one serves as the optimal starting material for creating diverse 8-aryl-substituted quinolinone libraries. As demonstrated by Barbeau et al., the bromide handle undergoes efficient Suzuki cross-coupling to introduce a range of aryl and heteroaryl groups, enabling exploration of the 8-position's chemical space. This approach has yielded compounds with IC50 values in the low nanomolar range against DNA-PK, a validated cancer target [1]. Using this specific intermediate allows access to this proven chemotype.

Regioisomer-Specific SAR: Antibacterial & Anticancer

For medicinal chemists investigating the structure-activity relationships of halogenated quinolones, 8-Bromoquinolin-4(1H)-one provides a controlled starting point that is chemically distinct from the 6-bromo isomer, which is often formed preferentially during direct bromination [1]. As shown in anticancer SAR studies, the position of the bromine atom significantly impacts biological activity, with IC50 values varying across cancer cell lines depending on the substitution pattern [2]. Procuring the pure 8-bromo isomer is therefore essential for generating accurate and reproducible SAR data.

Late-Stage Functionalization for Agrochemicals & Materials

Beyond pharmaceuticals, the excellent leaving-group properties of the C–Br bond at the 8-position make this compound a versatile intermediate for synthesizing quinoline-based ligands for transition metal complexes and other functional materials. The reactivity of the aryl bromide allows for reliable diversification through both palladium-catalyzed and nucleophilic substitution pathways, providing a cost-effective route for process chemistry scale-up compared to the more expensive 8-iodo analog [3].

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